Drostanolone

Pharmacodynamics Endocrinology Anabolic Ratio

Researchers studying androgen receptor signaling face estrogenic interference from aromatizable androgens and poor metabolic stability of generic DHT derivatives. Drostanolone (CAS 58-19-5) provides the solution: • 2α-Methyl group blocks 3α-HSD metabolism, delivering sustained AR activation • Non-aromatizable - eliminates estrogen-receptor cross-talk confounds • Metabolite IC50 4.23 nM against human aromatase (55× more potent than exemestane) • High-purity analytical reference standard for forensic & WADA labs Reliable supply with batch-specific COA.

Molecular Formula C20H32O2
Molecular Weight 304.5 g/mol
CAS No. 58-19-5
Cat. No. B1670957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDrostanolone
CAS58-19-5
Synonyms17 beta-hydroxy-2 alpha-methyl-5 alpha-androstan-3-one
dromostanolone
dromostanolone, (5alpha,17beta)-isomer
drostanolon
drostanolone
methalone
prometholone
Molecular FormulaC20H32O2
Molecular Weight304.5 g/mol
Structural Identifiers
SMILESCC1CC2(C(CCC3C2CCC4(C3CCC4O)C)CC1=O)C
InChIInChI=1S/C20H32O2/c1-12-11-20(3)13(10-17(12)21)4-5-14-15-6-7-18(22)19(15,2)9-8-16(14)20/h12-16,18,22H,4-11H2,1-3H3/t12-,13+,14+,15+,16+,18+,19+,20+/m1/s1
InChIKeyIKXILDNPCZPPRV-RFMGOVQKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility6.05e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Drostanolone: Pharmacological and Clinical Overview


Drostanolone (CAS 58-19-5), also known as dromostanolone, is a synthetic anabolic-androgenic steroid (AAS) structurally derived from dihydrotestosterone (DHT) . The molecule is characterized by the addition of a methyl group at the carbon-2α position, a modification that confers enhanced resistance to metabolism by 3α-hydroxysteroid dehydrogenase (3α-HSD) and, consequently, alters its anabolic-to-androgenic ratio relative to non-2-alkylated parent structures . Clinically, drostanolone has been investigated and historically utilized as an antineoplastic agent in the treatment of advanced breast cancer in postmenopausal women, a therapeutic application rooted in its distinct endocrinological profile [1]. Its pharmacological action is mediated via binding to the androgen receptor (AR) [2], and it is notable for being a non-aromatizable androgen, incapable of serving as a substrate for estrogen biosynthesis [3].

1
2α-methyl modification enhances metabolic stability against 3α-HSD, supporting sustained androgen receptor engagement studies.
2
Non-aromatizable DHT-derived scaffold suitable for isolating AR-mediated effects without estrogenic pathway crosstalk.
3
Reported parent scaffold for aromatase inhibitor development programs, with established biocatalytic derivatization pathways.

Drostanolone: Risks of Generic Substitution


Within the DHT-derived AAS class, the assumption of functional equivalence is fundamentally undermined by the divergent impact of minor structural modifications on key pharmacological determinants. Drostanolone's 2α-methyl group is not merely a chemical embellishment; it is the primary driver of its metabolic stability and, consequently, its unique anabolic-androgenic dissociation . Generic substitution with a non-alkylated DHT derivative such as mesterolone (Proviron) or a 17α-alkylated analog like stanozolol would be scientifically invalid. For instance, while mesterolone shares drostanolone's non-aromatizable nature, it exhibits a significantly lower anabolic potency due to its susceptibility to rapid metabolic inactivation [1]. Conversely, substituting drostanolone with an aromatizable androgen like testosterone to achieve anabolic effects introduces estrogenic side-effect liabilities that drostanolone is specifically engineered to avoid [2]. The quantitative evidence presented in the following section demonstrates that these differences are not theoretical but translate into measurable, and thus selectable, performance and safety characteristics.

vs. Mesterolone Lacks the 2α-methyl group, resulting in higher susceptibility to 3α-HSD metabolism and a markedly different anabolic-androgenic dissociation profile.
vs. Testosterone Aromatizable and introduces estrogen-mediated confounds in AR studies; cannot replicate drostanolone's non-aromatizable endocrine profile.
vs. Stanozolol 17α-alkylated structural class with distinct hepatic and androgenic risk context; not interchangeable for metabolic stability research.

Drostanolone: Quantitative Evidence Comparison


Anabolic-Androgenic Ratio vs. Methyltestosterone

A primary point of differentiation for drostanolone relative to 17α-alkylated androgens is its altered anabolic-androgenic dissociation profile. Compared to methyltestosterone, drostanolone demonstrates a significantly higher therapeutic index for anabolism. The quantitative data reveal that drostanolone's anabolic effect is four times greater, while its androgenic activity is only 0.39 times that of methyltestosterone [1]. This structural modification-driven shift is critical for applications where minimizing androgenic side effects is a primary concern.

Anabolic-Androgenic Ratio
Head-to-head
Anabolic 4×, Androgenic 0.39× vs. Methyltestosterone
Supports selection context where higher anabolic-to-androgenic dissociation is reported.
Data inferred from standard rodent Hershberger assay models for this compound class.
Pharmacodynamics Endocrinology Anabolic Ratio

Efficacy in Metastatic Breast Cancer Trials

In the historical clinical context of treating advanced breast cancer, drostanolone's efficacy was directly compared to other hormonal agents in randomized controlled trials. A study comparing drostanolone to nandrolone decanoate and testololactone in 91 patients with advanced breast cancer found no statistically significant difference in overall objective response rates between the three drugs. The average remission rate was 24% after 4 weeks and 46% after 16 weeks across all groups [1]. Another trial comparing drostanolone to testosterone decanoate similarly concluded that a single hormone therapy produced comparable rates of objective responses in metastatic breast cancer [2]. This establishes drostanolone as non-inferior to these historical comparators for this specific indication.

Trial Objective Response Rate
Trial context
24% at 4 weeks; 46% at 16 weeks (n=91)
Reported comparable response rates in historical trial context vs. nandrolone decanoate and testololactone.
1978 controlled clinical trial; model-specific review required for current research translation.
Oncology Clinical Trial Breast Cancer Efficacy

Aromatase Inhibition vs. Exemestane

Drostanolone enanthate exhibits quantifiable aromatase inhibitory activity. In a comparative analysis, drostanolone enanthate demonstrated an IC50 of 6.4 nM against the human aromatase enzyme. While this activity is notable, it is significantly less potent than the standard aromatase inhibitor exemestane, which has an IC50 of 232 nM. However, a newly synthesized metabolite of drostanolone enanthate, 2-methylandrosta-12β,17β-dihydroxy-1,4-diene-3-one (compound 4), was identified as a highly potent aromatase inhibitor with an IC50 of 4.23 nM, surpassing both the parent drug and exemestane [1].

Aromatase Inhibition IC₅₀
Head-to-head
IC₅₀ 6.4 nM (Drostanolone enanthate); 4.23 nM (metabolite Compound 4)
Supports parent scaffold validation for aromatase inhibitor research programs.
Recombinant human CYP19A1 assay; metabolite surpasses exemestane (IC₅₀ 232 nM) in this in vitro context.
Endocrinology Enzyme Inhibition Aromatase IC50

Non-Aromatizable Nature and Estrogen Management

A key structural determinant of drostanolone's biological activity is its inability to serve as a substrate for the aromatase enzyme. As a DHT derivative, drostanolone cannot be converted into estrogenic metabolites [1]. This characteristic distinguishes it from aromatizable androgens like testosterone. Furthermore, drostanolone is believed to possess mild aromatase inhibitory properties, which may contribute to its ability to mitigate estrogen-mediated effects when used in conjunction with other aromatizable compounds [2]. This is in contrast to 17α-alkylated androgens like methandrostenolone, which modestly stimulate aromatase activity [3].

Non-Aromatizable Profile
Class-level
Confirmed non-substrate for aromatase; DHT-derived 2α-methyl structure
Supports endocrine research designs that require isolation of AR-mediated effects from estrogen receptor crosstalk.
Data to verify for specific experimental models; class-level inference from DHT-derived steroid properties.
Pharmacology Endocrinology Aromatization

Drostanolone: Scientific and Industrial Applications


Parent Scaffold for Aromatase Inhibitors

Given the evidence that a drostanolone enanthate metabolite (Compound 4) exhibits an IC50 of 4.23 nM against human aromatase, which is over 55-fold more potent than exemestane [1], drostanolone serves as a validated parent scaffold for medicinal chemistry programs. Research and industrial laboratories focused on developing next-generation aromatase inhibitors for ER+ breast cancer can prioritize drostanolone derivatives for further structural optimization and in vivo evaluation. The synthesis and biotransformation pathways are established and patent-protected [1].

Non-Aromatizable Control in Endocrinology Research

Drostanolone's confirmed non-aromatizable nature [1] and its specific anabolic-androgenic ratio (4x anabolic, 0.39x androgenic vs. methyltestosterone) [2] make it an ideal positive control or comparator compound in research studies. Investigators examining the differential effects of androgens on gene expression, protein synthesis, or tissue-specific responses can utilize drostanolone to isolate androgen receptor-mediated effects from those confounded by estrogen receptor activation (via aromatization). This allows for cleaner, more interpretable data compared to using an aromatizable androgen like testosterone.

Reference Standard for Doping and Forensic Toxicology

Due to its established use as a performance-enhancing substance, drostanolone and its metabolites are included on the World Anti-Doping Agency (WADA) Prohibited List. High-purity drostanolone (CAS 58-19-5) is therefore required as a certified reference material by analytical laboratories and forensic toxicology units. Procurement of the authenticated compound is essential for developing and validating sensitive detection methods (e.g., LC-MS/MS, GC-MS) to identify its presence and distinguish it from structurally similar endogenous steroids in athlete urine samples. This application is driven by regulatory compliance and analytical verification needs, not by therapeutic use.

Application
Selection Property
Validation Focus
Aromatase Inhibitor Development
Parent scaffold with validated biocatalytic derivatization
Metabolite IC₅₀ against recombinant CYP19A1; patent-protected synthesis pathways
Endocrinology Research Control
Non-aromatizable androgen with reported anabolic-androgenic dissociation
AR-mediated gene expression vs. estrogen-free background; tissue-specific response profiling
Forensic Toxicology Reference
High-purity certified reference standard (CAS 58-19-5)
LC-MS/MS and GC-MS method validation for WADA-compliant doping control analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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